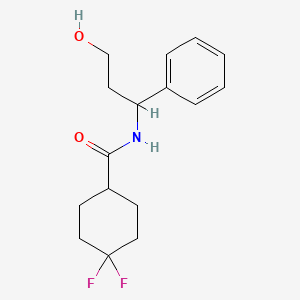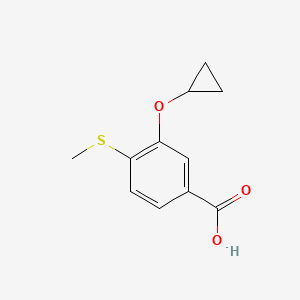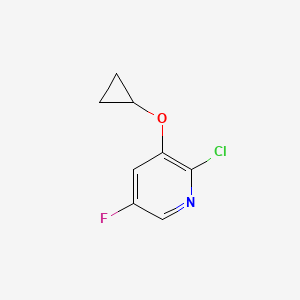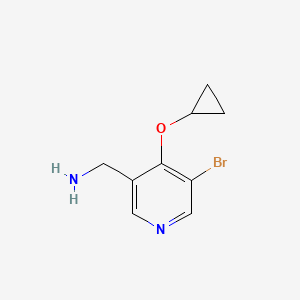![molecular formula C18H18IN3O3S B14810022 3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazinyl}carbonothioyl)-4-methylbenzamide](/img/structure/B14810022.png)
3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazinyl}carbonothioyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features an iodine atom, a methoxyphenyl group, and a carbonothioyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)-4-methylbenzamide typically involves multiple steps, including the introduction of the iodine atom, the formation of the methoxyphenyl group, and the attachment of the carbonothioyl group. Common synthetic routes may involve:
Iodination: Introduction of the iodine atom to the benzene ring.
Acylation: Formation of the acetyl group on the methoxyphenyl ring.
Hydrazination: Addition of the hydrazino group to the acetyl group.
Thioylation: Introduction of the carbonothioyl group.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: Conversion of the thioyl group to a sulfoxide or sulfone.
Reduction: Reduction of the carbonyl group to an alcohol.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in the presence of a catalyst.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-iodo-4-methoxy-N-({2-[(2-methylphenoxy)acetyl]hydrazino}carbonothioyl)benzamide
- N-{[2-(3-iodo-4-methoxybenzoyl)hydrazino]carbonothioyl}-2-(4-methoxyphenyl)acetamide
Uniqueness
3-iodo-N-({2-[(4-methoxyphenyl)acetyl]hydrazino}carbonothioyl)-4-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H18IN3O3S |
|---|---|
Molecular Weight |
483.3 g/mol |
IUPAC Name |
3-iodo-N-[[[2-(4-methoxyphenyl)acetyl]amino]carbamothioyl]-4-methylbenzamide |
InChI |
InChI=1S/C18H18IN3O3S/c1-11-3-6-13(10-15(11)19)17(24)20-18(26)22-21-16(23)9-12-4-7-14(25-2)8-5-12/h3-8,10H,9H2,1-2H3,(H,21,23)(H2,20,22,24,26) |
InChI Key |
AZOOLQQNRCULHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)CC2=CC=C(C=C2)OC)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



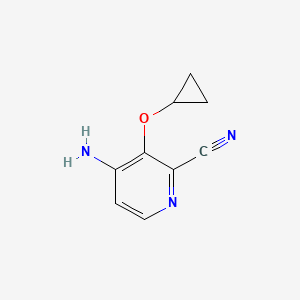
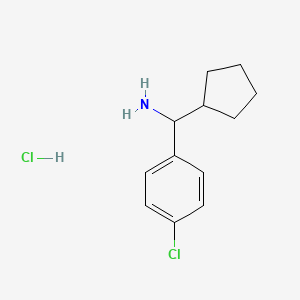
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,2-diphenylacetohydrazide](/img/structure/B14809961.png)

![(E)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B14809972.png)
![(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-Ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-1-methyl-11-azapentacyclo[7.7.2.12,5.03,8.013,17]nonadecane-4,5,7,8,14-pentol](/img/structure/B14809978.png)
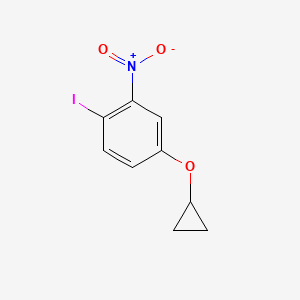
![tert-butyl 5-oxo-2,3,6,8,9,10-hexahydroimidazo[1,2-a]pyrido[4,3-d]pyrimidine-7(5H)-carboxylate](/img/structure/B14809997.png)
